

An Independent Validation Review of Carapin and its Analogs from Carapa guianensis

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Compound of Interest

Compound Name: Carapin

Cat. No.: B1239719

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A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Initial inquiries into "**Carapin**" reveal a potential ambiguity in nomenclature within scientific literature. While a specific, extensively studied compound named "**Carapin**" is not readily identifiable, the query likely refers to the class of bioactive limonoids found in the seeds of *Carapa guianensis*, a tree native to the Amazon rainforest. The oil from these seeds, known as andiroba oil, has a long history of use in traditional medicine for its anti-inflammatory and insect-repellent properties.[1] The primary biologically active constituents of andiroba oil are tetranortriterpenoids, a class of limonoids, with gedunin being one of the most abundant and well-researched compounds.[2][3] This guide, therefore, focuses on the independently validated findings related to the limonoids from *Carapa guianensis*, with a particular emphasis on gedunin as a representative molecule, and compares their anti-inflammatory properties with other alternatives.

The anti-inflammatory effects of limonoids from *Carapa guianensis* have been attributed to their ability to inhibit various inflammatory mediators, including interleukin-1 β (IL-1 β), interleukin-5 (IL-5), and tumor necrosis factor-alpha (TNF- α).[2] A key mechanism of action for these compounds is the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway, a central regulator of inflammation.[3][4][5]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of various limonoids isolated from *Carapa guianensis*, with a focus on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For comparison, data for the established non-steroidal anti-inflammatory drug (NSAID) indomethacin is included where available.

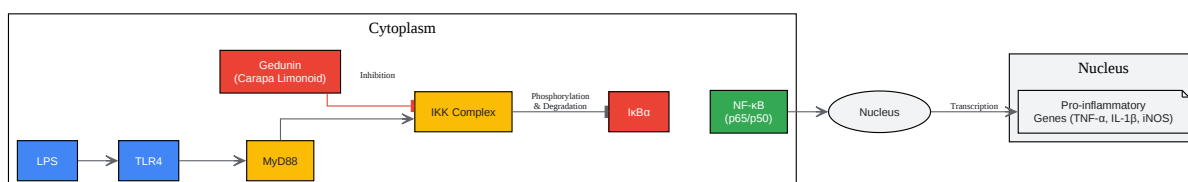
Table 1: Inhibitory Concentration (IC₅₀) of *Carapa guianensis* Limonoids on Nitric Oxide (NO) Production

Compound	Limonoid Type	IC50 (μM) for NO Inhibition	Source Organism	Reference
Gedunin	Gedunin	4.6	Carapa guianensis	[6]
6α-acetoxypedunin	Gedunin	7.9	Carapa guianensis	[6]
7-deacetoxy-7-oxopedunin	Gedunin	12.8	Carapa guianensis	[6]
7-deacetoxy-7α-hydroxypedunin	Gedunin	8.7	Carapa guianensis	[6]
Andirolide H	Gedunin	9.4	Carapa guianensis	[6]
6α-hydroxypedunin	Gedunin	19.1	Carapa guianensis	[6]
Epoxyazadiradione	Gedunin	8.2	Carapa guianensis	[6]
17β-hydroxyazadiradione	Gedunin	20.3	Carapa guianensis	[6]
Carapanosin C	Gedunin	13.7	Carapa guianensis	[7]
Indomethacin (for comparison)	NSAID	> 200 (for COX-2)	N/A	[8]

Note: The IC50 for indomethacin is for the inhibition of the COX-2 enzyme, a different target than iNOS which is responsible for NO production in this assay. Direct comparative IC50 values for NO inhibition were not readily available in the searched literature.

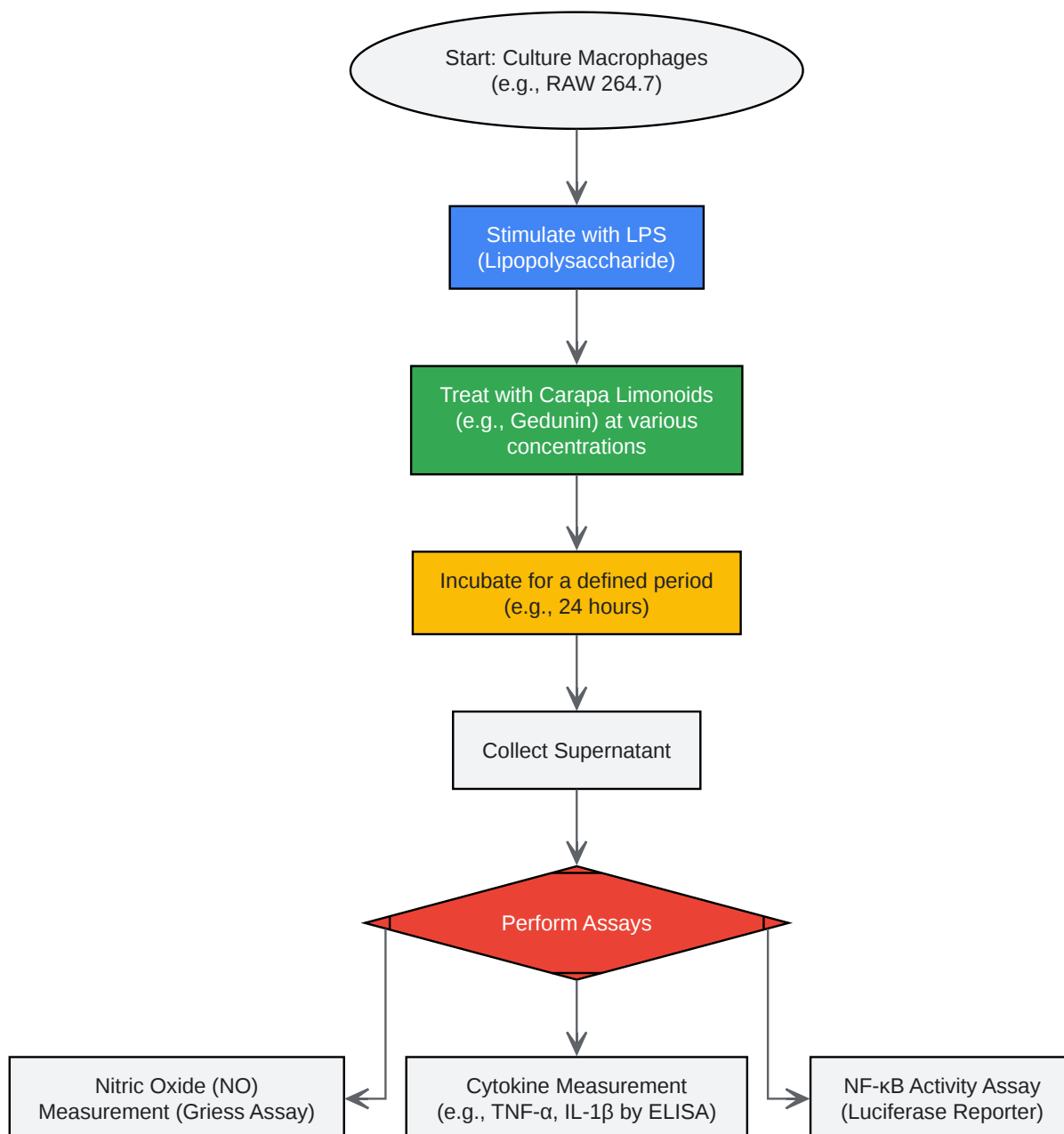
Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of limonoids from *Carapa guianensis* are primarily mediated through the inhibition of the NF- κ B signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the anti-inflammatory activity of these compounds.



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Caption: Anti-inflammatory mechanism of Gedunin via NF- κ B pathway inhibition.



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Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Experimental Protocols

1. Measurement of Cytokine Production in LPS-Stimulated Macrophages

This protocol describes how to measure the production of pro-inflammatory cytokines, such as TNF- α and IL-6, from macrophage cells after stimulation with LPS and treatment with a test compound.[9][10][11]

- Cell Culture:
 - Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1, differentiated with PMA) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[12]
 - Seed the cells in 96-well plates at a density of 2×10^4 to 1×10^5 cells/well and allow them to adhere for 24 hours.[11]
- Stimulation and Treatment:
 - Pre-treat the cells with various concentrations of the test compound (e.g., gedunin) for 1-2 hours.
 - Stimulate the cells with LPS (from E. coli, 1-2.5 $\mu\text{g/mL}$) for a specified period (e.g., 6, 12, 24, or 48 hours).[11] Include a vehicle control (cells with LPS but no compound) and a negative control (cells with neither LPS nor compound).
- Cytokine Measurement:
 - After the incubation period, collect the cell culture supernatants.
 - Measure the concentration of TNF- α , IL-1 β , and/or IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
 - Read the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the concentration of each cytokine based on a standard curve generated with recombinant cytokines. The percentage of inhibition is calculated relative to the vehicle control.

2. NF- κ B Luciferase Reporter Assay

This assay is used to quantify the activation of the NF- κ B transcription factor in response to a stimulus and the inhibitory effect of a test compound.^{[7][13][14][15][16]}

- Cell Culture and Transfection:
 - Use a cell line (e.g., HEK293T or HeLa) that is stably or transiently transfected with a luciferase reporter construct containing NF- κ B response elements in its promoter.^[13]
 - Seed the cells in a 96-well plate and culture overnight.
 - For transient transfection, use a suitable transfection reagent (e.g., PEI) to introduce the NF- κ B luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into the cells.^[14]
- Cell Treatment:
 - Pre-treat the transfected cells with various concentrations of the test compound (e.g., gedunin) for 1-2 hours.
 - Stimulate NF- κ B activation with a suitable agonist, such as TNF- α (10 ng/mL) or PMA.
 - Incubate the cells for an appropriate time (typically 6-24 hours) to allow for luciferase expression.^[7]
- Luciferase Assay:
 - Wash the cells with PBS and then lyse them using a passive lysis buffer.
 - Transfer the cell lysates to an opaque 96-well plate.
 - Add the luciferase assay substrate to each well.
 - Measure the luminescence using a luminometer.
 - If a dual-reporter system is used, subsequently add the substrate for the control luciferase (e.g., Renilla) and measure its luminescence.

- Normalize the NF- κ B-driven luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition is calculated relative to the stimulated control.

Conclusion

The available scientific evidence strongly supports the anti-inflammatory properties of limonoids, particularly gedunin, isolated from *Carapa guianensis*. These compounds demonstrate potent inhibition of key inflammatory mediators in vitro, primarily through the suppression of the NF- κ B signaling pathway. While direct, head-to-head comparative studies with established NSAIDs in the same experimental systems are somewhat limited in the reviewed literature, the low micromolar IC₅₀ values for the inhibition of inflammatory markers suggest that these natural products are promising candidates for further investigation in the development of new anti-inflammatory agents. The detailed protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings. Further research focusing on in vivo efficacy, safety profiles, and direct comparisons with existing drugs will be crucial in determining the therapeutic potential of these compounds.

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